molecular formula C7H3BrF2O2 B068048 4-Bromo-2,6-difluorobenzoic Acid CAS No. 183065-68-1

4-Bromo-2,6-difluorobenzoic Acid

Cat. No.: B068048
CAS No.: 183065-68-1
M. Wt: 237 g/mol
InChI Key: IRHPJGPQWZEZRX-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzoic acid (CAS: 183065-68-1) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₃BrF₂O₂ and a molecular weight of 237.00 g/mol . It features a bromine atom at the para position and fluorine atoms at the ortho positions relative to the carboxylic acid group. This compound is commercially available from suppliers such as Acros Chimica, Biosynth, and JRD Fluorochemicals, with a reported melting point of 202–204°C . Its fluorine substituents enhance acidity and electronic effects, making it valuable in pharmaceutical and agrochemical synthesis as a building block for coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluorobenzoic acid typically involves the reaction of 1-bromo-3,5-difluorobenzene with an organolithium reagent, such as n-butyllithium, in an organic solvent like tetrahydrofuran. The reaction mixture is then treated with carbon dioxide to yield the desired product . The reaction conditions often include low temperatures (around -78°C) to ensure the stability of the organolithium intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-2,6-difluorobenzoic acid serves as a crucial intermediate in the synthesis of biologically active molecules. Its properties make it particularly valuable in the following areas:

  • CNS Disorders : The compound has been investigated for its role as a modulator of dopamine neurotransmission, showing promise in treating conditions such as Alzheimer's disease due to its favorable pharmacokinetic profile and efficacy .
  • Anti-Cancer Properties : Research indicates that this compound can be utilized in synthesizing derivatives that exhibit anti-cancer activities. For instance, its derivatives have shown effectiveness in combating hyperproliferative diseases .

Table 1: Pharmaceutical Applications of this compound

Application AreaDescription
CNS DisordersModulates dopamine neurotransmission; potential treatment for Alzheimer's disease.
Anti-CancerUsed in synthesizing anti-cancer agents; effective against hyperproliferative diseases.
Drug DevelopmentActs as an intermediate in various drug formulations, enhancing therapeutic efficacy.

Agricultural Chemicals

In agriculture, this compound is employed in the formulation of herbicides and pesticides. Its fluorinated structure contributes to the effectiveness and stability of these agrochemicals, providing solutions for weed and pest control in crop production .

Table 2: Agricultural Applications

Application TypeDescription
HerbicidesEnhances effectiveness against specific weed species.
PesticidesProvides stability and efficacy in pest control formulations.

Material Science

The compound is also significant in material science, where it is incorporated into polymers and coatings. Its unique chemical properties enhance the thermal stability and chemical resistance of these materials, making them suitable for industrial applications .

Table 3: Material Science Applications

Application AreaDescription
PolymersImproves thermal stability and chemical resistance of materials.
CoatingsUsed in industrial coatings to enhance durability and performance under harsh conditions.

Research Reagents

In organic synthesis, this compound acts as a valuable reagent that facilitates the creation of complex molecules. Its role as a building block for fluorinated compounds is particularly noteworthy due to the high-performance materials developed from such compounds .

Table 4: Research Applications

Application TypeDescription
Organic SynthesisServes as a reagent for creating complex organic molecules.
Fluorinated CompoundsActs as a building block for developing high-performance fluorinated materials.

Case Study 1: CNS Disorders Treatment

A study demonstrated that this compound derivatives exhibited significant activity against neurodegenerative diseases by modulating neurotransmitter levels effectively. This research highlighted the compound's potential as a candidate for drug development targeting Alzheimer's disease.

Case Study 2: Anti-Cancer Activity

In another investigation, derivatives synthesized from this compound were tested against various cancer cell lines. Results indicated notable inhibition of cell proliferation, suggesting that these derivatives could serve as effective anti-cancer agents.

Mechanism of Action

The precise mechanism of action of 4-Bromo-2,6-difluorobenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of certain enzymes, such as cytochrome P450. This inhibition occurs through the interaction of the compound with the active site of the enzyme, preventing the binding of natural substrates . Additionally, it participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Methyl Groups

Compound 1: 4-Bromo-2,6-dimethylbenzoic Acid (CAS 74346-19-3)

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • Key Differences :
    • Replacing fluorine with methyl groups reduces electron-withdrawing effects, lowering acidity (pKa ~2.8 vs. ~1.5 for fluorinated analog).
    • Methyl groups increase lipophilicity (logP ≈2.1 vs. ~1.5 for 4-Bromo-2,6-difluorobenzoic acid), influencing solubility in organic solvents .
    • Melting point: 165–167°C (lower due to reduced polarity) .

Table 1: Substituent Effects on Physical Properties

Compound Substituents Melting Point (°C) logP (Predicted)
This compound -F, -F, -Br 202–204 ~1.5
4-Bromo-2,6-dimethylbenzoic acid -CH₃, -CH₃, -Br 165–167 ~2.1

Halogen Positioning: Bromine Migration and Reactivity

Evidence from bromomethoxybenzoic acid studies (e.g., 4-bromo-2,6-dimethoxybenzoic acid) shows that bromine can migrate during demethylation under HBr-HOAc conditions, forming derivatives like 5-bromoresorcinol . For this compound:

  • The para-bromine and ortho-fluorines create steric hindrance, reducing bromine migration likelihood compared to methoxy analogs.
  • Fluorine’s strong electron-withdrawing nature stabilizes the aromatic ring, directing electrophilic substitution to specific positions .

Boronic Acid and Ester Derivatives

Compound 2: 4-Bromo-2,6-difluorophenylboronic Acid

  • Molecular Formula : C₆H₄BBrF₂O₂
  • Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions .
  • Comparison :
    • Boronic acid derivatives exhibit higher reactivity in coupling reactions compared to the parent benzoic acid.
    • The carboxylic acid group in this compound allows direct conversion to esters or amides, whereas boronic acids require additional functionalization .

Compound 3: Methyl 4-Bromo-2,6-difluorobenzoate (CAS 773134-11-5)

  • Molecular Formula : C₈H₅BrF₂O₂
  • Molecular Weight : 251.02 g/mol
  • Key Differences: Esterification reduces acidity (pKa ~4.5 vs. ~1.5 for the acid form). Enhanced solubility in non-polar solvents (e.g., dichloromethane) facilitates use in nucleophilic acyl substitution .

Table 2: Functional Group Impact on Reactivity

Compound Functional Group Reactivity in Coupling Solubility Profile
This compound -COOH Moderate (acid catalysis) Polar solvents (e.g., methanol)
Methyl 4-Bromo-2,6-difluorobenzoate -COOCH₃ High (ester activation) Non-polar solvents

Substitution Pattern: 2,4-Difluoro vs. 2,6-Difluoro Isomers

Compound 4: 5-Bromo-2,4-difluorobenzoic Acid

  • Synthesis : Derived from 2,4-difluorobenzonitrile via bromination and hydrolysis .
  • Comparison :
    • The 2,4-difluoro isomer has reduced steric hindrance compared to 2,6-difluoro, favoring meta-directed electrophilic substitution.
    • Melting point: 190–192°C (slightly lower due to asymmetric substitution) .

Biological Activity

4-Bromo-2,6-difluorobenzoic acid (CAS Number: 183065-68-1) is a halogenated benzoic acid derivative that has garnered attention for its diverse applications in organic synthesis, particularly in the development of liquid crystal compounds and pharmaceutical intermediates. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential toxicological effects.

  • Molecular Formula : C₇H₃BrF₂O₂
  • Molar Mass : 237 g/mol
  • Melting Point : 201-203 °C
  • Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Risk Codes : R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system, and skin) .

Pharmacological Applications

This compound serves as an important intermediate in the synthesis of various biologically active compounds:

  • Liquid Crystals : Used in the formulation of liquid crystal displays due to its unique molecular structure that influences optical properties.
  • Pharmaceuticals : It is involved in the synthesis of drugs that target specific biological pathways. For instance, derivatives of this compound have been studied for their potential use in treating diseases such as cancer and bacterial infections.

Metabolic Pathways

Research indicates that this compound can be metabolized into various metabolites within biological systems. A notable metabolite is 2,6-difluorobenzoic acid (2,6-DFBA), which has been detected in urine samples of individuals exposed to difluorosubstituted benzoylurea compounds. The detection is typically performed using gas chromatography-mass spectrometry (GC-MS) techniques .

Toxicological Studies

Toxicological evaluations have highlighted several safety concerns associated with this compound:

  • Acute Toxicity : Classified as an irritant with potential harmful effects upon ingestion or skin contact .
  • Occupational Exposure : Studies have shown that workers exposed to this compound can exhibit elevated levels of 2,6-DFBA in urine, indicating systemic absorption and metabolism .

Case Study 1: Occupational Exposure Assessment

A study conducted on workers handling diflubenzuron (a pesticide containing 2,6-DFBA as a metabolite) revealed significant urinary concentrations of 2,6-DFBA post-exposure. The mean concentration was found to be 42.1±47.2μg/L42.1\pm 47.2\mu g/L with a range from 0.7860.786 to 151μg/L151\mu g/L. This suggests that monitoring urinary metabolites can be an effective method for assessing exposure levels .

Case Study 2: Synthesis and Characterization

In synthetic chemistry applications, the compound has been synthesized through reactions involving organolithium reagents derived from brominated fluorobenzenes. The stability of the bromine atom during synthesis has been attributed to the electron-withdrawing effects of the fluorine substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2,6-difluorobenzoic Acid in laboratory settings?

The synthesis typically involves halogenation and functionalization of a benzoic acid precursor. A common method starts with bromination of 3,5-difluorobenzoic acid under controlled temperatures (e.g., 0–5°C) using brominating agents like N-bromosuccinimide (NBS) with catalytic Lewis acids. Subsequent nitration introduces functional groups, followed by reduction to yield the final product. Multi-step optimization requires strict control of reaction conditions (e.g., solvent polarity, catalyst loading) to avoid side reactions . Methyl ester derivatives (e.g., Methyl 4-Bromo-2,6-Difluorobenzoate) may serve as intermediates, requiring hydrolysis under acidic or basic conditions for deprotection .

Q. How can researchers ensure high purity of this compound post-synthesis?

Purification methods include recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and chromatography (HPLC or column chromatography with silica gel). Analytical techniques like GC-MS or NMR validate purity (>95% by HPLC). Storage at 2–8°C in inert atmospheres prevents degradation, particularly for hygroscopic intermediates .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectroscopic data during structural elucidation of derivatives?

Contradictions in NMR or mass spectrometry data often arise from stereochemical ambiguities or impurity interference. Use orthogonal methods:

  • X-ray crystallography for definitive stereochemical assignments.
  • 2D NMR (e.g., COSY, NOESY) to resolve coupling patterns and spatial proximity of substituents.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-referencing with databases (e.g., PubChem, NIST) ensures alignment with known spectra .

Q. How can computational chemistry aid in predicting reactivity in nucleophilic aromatic substitution (NAS) reactions?

Density Functional Theory (DFT) calculations predict electron density distributions and reactive sites. For example:

  • Electrostatic potential maps identify electron-deficient positions (e.g., para to fluorine substituents) prone to NAS.
  • Transition state modeling optimizes reaction conditions (e.g., solvent effects, temperature) to reduce activation energy. Such models validate experimental observations, such as preferential substitution at the bromine site due to steric and electronic effects .

Q. What experimental designs mitigate competing side reactions during functionalization of this compound?

Design considerations include:

  • Protecting group strategies (e.g., methyl ester protection of the carboxylic acid to prevent unwanted nucleophilic attack).
  • Stepwise temperature gradients to control exothermic reactions (e.g., bromination at low temperatures).
  • In situ monitoring via FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction kinetics .

Q. Methodological Considerations

Q. How to analyze the impact of fluorine substituents on the compound’s acidity and solubility?

Fluorine’s electronegativity increases carboxylic acid acidity (lower pKa) via inductive effects. Solubility can be assessed by:

  • Titration studies to measure dissociation constants.
  • Phase solubility analysis in binary solvent systems (e.g., DMSO/water). Computational tools (e.g., COSMO-RS) predict solubility trends based on solute-solvent interactions .

Q. What protocols validate the compound’s stability under varying storage conditions?

Accelerated stability studies under ICH guidelines:

  • Forced degradation (e.g., exposure to heat, light, humidity) followed by HPLC analysis to quantify degradation products.
  • Long-term stability testing at 25°C/60% RH to establish shelf-life. Proper storage in amber vials at -20°C with desiccants is recommended .

Q. Data Interpretation

Q. How to address discrepancies in biological activity data across studies?

Potential causes include assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Dose-response standardization (IC50/EC50 curves).
  • Orthogonal bioassays (e.g., enzyme inhibition vs. cell viability).
  • Batch-to-batch purity verification via LC-MS .

Properties

IUPAC Name

4-bromo-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHPJGPQWZEZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378350
Record name 4-Bromo-2,6-difluorobenzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183065-68-1
Record name 4-Bromo-2,6-difluorobenzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluorobenzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
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Record name Benzoic acid, 4-bromo-2,6-difluoro
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Synthesis routes and methods

Procedure details

n-BuLi (220 mL, 550 mmol, 2.5 M) was added dropwise to a solution of diisopropylamine (61 g) in THF (500 mL) with stirring at −50° C. under N2. After the addition, the reaction mixture was stirred at −50° C. for 15 minutes, and then warmed to 0° C. for 1 hour. The reaction was cooled to −50° C. and then a solution of 3,5-difluorobromobenzene (96 g, 0.5 mole) in THF (500 mL) was added dropwise. After the addition, the reaction mixture was stirred at −50° C. for 2 hours and then dry ice (about 200 g) was added portion-wise. The resulting mixture was warmed gradually to room temperature and stirred overnight. The mixture was concentrated under reduced pressure, and the resulting residue was partitioned between CH2Cl2 (1 L) and water (1 L). An aqueous NaOH solution was added to adjust the pH of the mixture to 10. The organic layer was discarded and the water phase was adjust the pH to 2 with HCl solution. The mixture was extracted with CH2Cl2 (3×400 mL), and the extracts were combined, dried over MgSO4, filtered and evaporated under vacuum to provide the title compound (45 g) as a white solid.
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-2,6-difluorobenzoic Acid
4-Bromo-2,6-difluorobenzoic Acid
4-Bromo-2,6-difluorobenzoic Acid
4-Bromo-2,6-difluorobenzoic Acid
4-Bromo-2,6-difluorobenzoic Acid

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